molecular formula C12H14F3NO2 B13979080 Tert-butyl 2-(2-(trifluoromethyl)pyridin-4-yl)acetate

Tert-butyl 2-(2-(trifluoromethyl)pyridin-4-yl)acetate

Cat. No.: B13979080
M. Wt: 261.24 g/mol
InChI Key: CKDOVRYGQYRZBT-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-(trifluoromethyl)pyridin-4-yl)acetate is an organic compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-(trifluoromethyl)pyridin-4-yl)acetate typically involves the reaction of a pyridine derivative with a tert-butyl ester. One common method includes the use of tert-butyl bromoacetate and 2-(trifluoromethyl)pyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-(trifluoromethyl)pyridin-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(2-(trifluoromethyl)pyridin-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-(trifluoromethyl)pyridin-4-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(2-(trifluoromethyl)pyridin-4-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

Molecular Formula

C12H14F3NO2

Molecular Weight

261.24 g/mol

IUPAC Name

tert-butyl 2-[2-(trifluoromethyl)pyridin-4-yl]acetate

InChI

InChI=1S/C12H14F3NO2/c1-11(2,3)18-10(17)7-8-4-5-16-9(6-8)12(13,14)15/h4-6H,7H2,1-3H3

InChI Key

CKDOVRYGQYRZBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC(=NC=C1)C(F)(F)F

Origin of Product

United States

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